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molecular formula C11H7BrN2O2 B8395855 2-(5-bromo-2-cyano-1H-indol-3-yl)acetic acid

2-(5-bromo-2-cyano-1H-indol-3-yl)acetic acid

Cat. No. B8395855
M. Wt: 279.09 g/mol
InChI Key: MNWRGIVPYFSHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601751B2

Procedure details

Step J (2): To a solution of methyl 2-(5-bromo-2-cyano-1H-indol-3-yl)acetate (50 mg, 0.17 mmol) in THF (1.0 mL) was added a solution of LiOH (12 mg, 0.5 mmol) in water (0.5 mL). The mixture was stirred at rt for 3 h. 100 mL of EtOAc was added, and the resulting solution was washed with 0.1 N HCl and water. The organic layer was dried over Na2SO4, and the solvents was removed to give 45 mg of the title compound 2-(5-bromo-2-cyano-1H-indol-3-yl)acetic acid (yield 94.7%) which was used without further purification. 1H NMR (500 MHz, CDCl3) δ ppm 3.89 (s, 2 H) 7.34 (d, J=8.85 Hz, 1 H) 7.43 (dd, J=8.85, 1.83 Hz, 1 H) 7.83 (d, J=1.53 Hz, 1 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(5-bromo-2-cyano-1H-indol-3-yl)acetate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]#[N:12])=[C:5]2[CH2:13][C:14]([O:16]C)=[O:15].[Li+].[OH-:19].[CH3:20]COC(C)=O.[CH2:26]1[CH2:30]OC[CH2:27]1>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11](=[O:19])[NH:12][C:26]([CH3:27])([CH3:30])[CH3:20])=[C:5]2[CH2:13][C:14]([OH:16])=[O:15].[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]#[N:12])=[C:5]2[CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2-(5-bromo-2-cyano-1H-indol-3-yl)acetate
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C2C(=C(NC2=CC1)C#N)CC(=O)OC
Name
Quantity
12 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with 0.1 N HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C(NC(C)(C)C)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C#N)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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